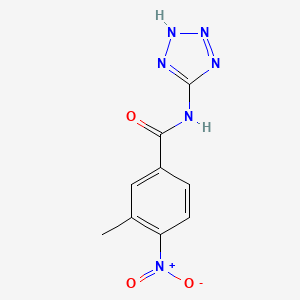

3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide

Description

Properties

CAS No. |

574010-14-3 |

|---|---|

Molecular Formula |

C9H8N6O3 |

Molecular Weight |

248.20 g/mol |

IUPAC Name |

3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C9H8N6O3/c1-5-4-6(2-3-7(5)15(17)18)8(16)10-9-11-13-14-12-9/h2-4H,1H3,(H2,10,11,12,13,14,16) |

InChI Key |

FEXHGKZPENCECB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Methyl-4-Nitro-N-(2H-tetrazol-5-yl)benzamide

Synthesis of the Tetrazole Ring

The tetrazole ring is commonly synthesized by the [3+2] cycloaddition reaction between a nitrile and sodium azide. This reaction is catalyzed by various catalysts and can be performed under different conditions to optimize yield and reaction time.

Conventional Heating Method

- Reaction of 2-cyanophenyl derivatives with sodium azide in the presence of catalysts such as aluminum chloride at elevated temperatures (around 90 °C).

- Typical reaction times range from several hours to a day.

- Yields reported for similar tetrazole formations range from 69% to 91%.

Microwave-Assisted Synthesis

- Microwave irradiation significantly reduces reaction time and improves yields.

- For example, the microwave-assisted synthesis of 5-substituted 1H-tetrazoles in solvents like dimethylformamide (DMF) at 100–130 °C can achieve yields of 63–99% in 10–120 minutes, compared to conventional heating requiring up to 40 hours.

- Catalysts such as ZnBr2, AcOH, bismuth chloride, and heterogeneous catalysts (e.g., Pd/Co nanoparticles on carbon nanotubes) are used to further enhance efficiency and facilitate catalyst recovery.

Heterogeneous Catalysis

Amide Bond Formation

- The tetrazolyl-substituted amine intermediate is reacted with substituted benzoyl chlorides (e.g., 3-methyl-4-nitrobenzoyl chloride) in the presence of a base such as pyridine.

- This reaction is typically conducted at room temperature to moderate temperatures to afford the benzamide derivative.

- Purification is achieved by recrystallization or chromatography.

- Characterization data such as IR (notably tetrazole peaks near 1600 cm⁻¹ and 1244 cm⁻¹), ^1H NMR (aromatic protons and methyl signals), and melting point confirm the product identity.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide undergoes several types of chemical reactions:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted benzamides .

Scientific Research Applications

3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its bioisosteric properties.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide with similar compounds:

Key Observations :

Comparison with Analog Syntheses :

Biological Activity

3-Methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the class of benzamides and tetrazoles, characterized by the following molecular formula:

- Molecular Formula : C10H10N4O2

- Molecular Weight : Approximately 234.22 g/mol

The presence of the tetrazole moiety enhances its pharmacological properties, making it a subject of extensive research in drug development.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumor growth and proliferation, suggesting potential as an anticancer agent.

- Receptor Interaction : It interacts with various biological receptors, which may lead to modulation of signaling pathways that are critical in disease processes.

Biological Activity

Research indicates that this compound possesses several biological activities:

- Anticancer Properties :

- Antimicrobial Activity :

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the tetrazole and benzamide moieties significantly impact biological activity. For instance:

- Substituent Variations : Different substituents on the benzamide portion can enhance or diminish the compound's potency against specific targets.

- Tetrazole Ring Modifications : Alterations in the tetrazole ring structure can affect binding affinity and selectivity towards enzymes and receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.